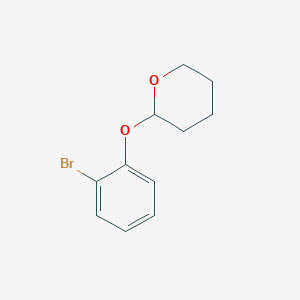
2-(2-bromophenoxy)tetrahydro-2H-pyran
Vue d'ensemble
Description
2-(2-bromophenoxy)tetrahydro-2H-pyran is a chemical compound with the CAS number 57999-46-9 . It has a molecular weight of 257.13 and its IUPAC name is 2-bromophenyl tetrahydro-2H-pyran-2-yl ether . It is stored at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(2-bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 .Applications De Recherche Scientifique
Pyrolysis Studies
Experimental and theoretical studies have investigated the kinetics and mechanisms of the pyrolysis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. These studies, conducted in a static system, observed that the pyrolysis is homogeneous and unimolecular, yielding 3,4-dihydro-2H-pyran (DHP) and the corresponding 4-substituted phenol. These results are important for understanding the thermal behavior and decomposition processes of this compound under various conditions (Álvarez-Aular et al., 2018).
Synthesis and Application in Chemistry
The compound has been utilized in the synthesis of various derivatives, exploring its potential in chemical reactions and synthesis. For instance, research has been conducted on the synthesis of new pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives, highlighting the compound's utility in creating new chemical structures with potential applications (Makawana et al., 2012).
Medical Research and Drug Synthesis
In medical research and drug synthesis, this compound has been used in the synthesis of various derivatives with potential biological activities. For example, studies have shown its use in the synthesis of compounds with herbicidal and growth regulatory activity, demonstrating its applicability in agricultural sciences and potential pharmacological applications (Veverka & Kráľovičová, 1990).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDAGKNKQFWQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394950 | |
| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)tetrahydro-2H-pyran | |
CAS RN |
57999-46-9 | |
| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



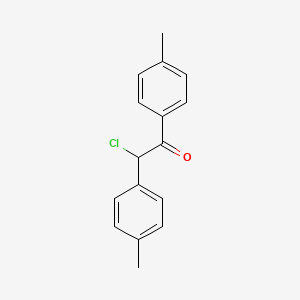
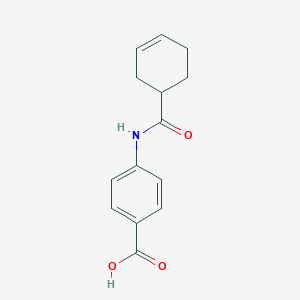
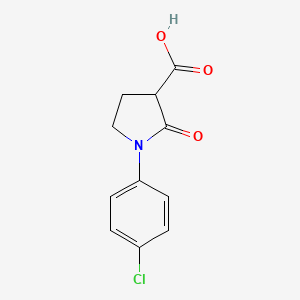
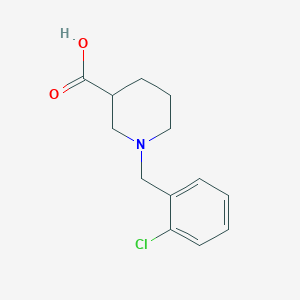
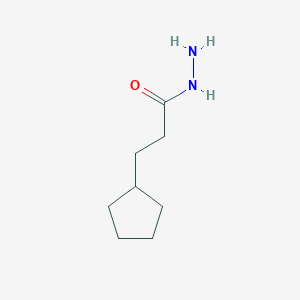
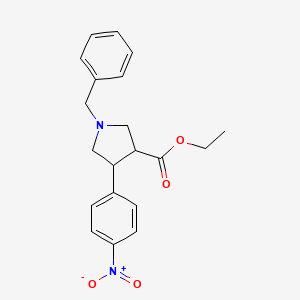
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)
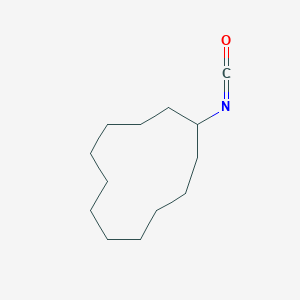

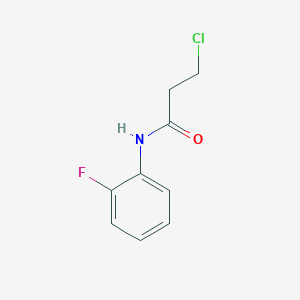
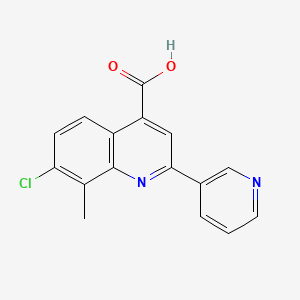
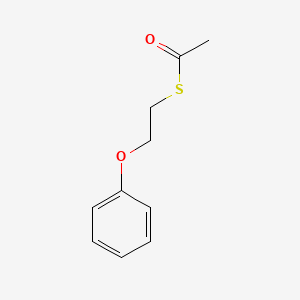
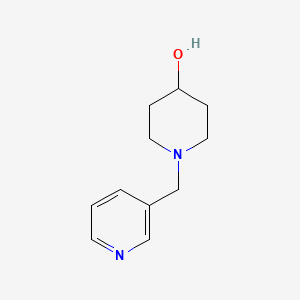
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)